molecular formula C19H16N2S B2700393 (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile CAS No. 380321-25-5

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile

Cat. No.: B2700393
CAS No.: 380321-25-5
M. Wt: 304.41
InChI Key: VQPQQCGFGIYLFE-LFIBNONCSA-N
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Description

This compound belongs to a class of α,β-unsaturated nitriles featuring a benzothiazole core linked to an aryl group. The E-configuration of the double bond ensures optimal spatial arrangement for intermolecular interactions. Such derivatives are frequently explored as inhibitors of signaling proteins (e.g., regulators of G-protein signaling, RGS) due to their electrophilic acrylonitrile group, which can form covalent bonds with cysteine residues in target proteins .

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-13(2)15-9-7-14(8-10-15)11-16(12-20)19-21-17-5-3-4-6-18(17)22-19/h3-11,13H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPQQCGFGIYLFE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile typically involves the reaction of benzo[d]thiazole derivatives with 4-isopropylbenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-isopropylbenzaldehyde reacts with the active methylene group of the benzo[d]thiazole derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired acrylonitrile product.

Industrial Production Methods

Industrial production of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole oxides, while reduction can produce benzo[d]thiazole derivatives with reduced functional groups.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Similarities and Key Variations

The compound shares a common backbone with several benzothiazole-acrylonitrile derivatives, differing primarily in the substituents on the aryl group. Key analogs include:

Compound Name Substituent on Aryl Group Key Features
CCG-63802 3-Methylphenoxy Inhibits RGS4 via α,β-unsaturated nitrile; moderate lipophilicity.
CCG-63808 4-Fluorophenoxy Enhanced electronic effects due to fluorine; higher metabolic stability.
(2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile Dimethylamino Planar conformation with π-π stacking; polar substituent reduces lipophilicity.
2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile Thiophene Heterocyclic substituent alters electronic properties; potential for π-π interactions.

Key Observations :

  • Electrophilic Reactivity : All compounds feature the α,β-unsaturated nitrile group, enabling covalent interactions with cysteine residues in proteins. This reactivity is critical for RGS4 inhibition .

Physicochemical and Structural Properties

  • Crystal Packing: The dimethylamino analog crystallizes in a monoclinic system (space group P2₁/c) with π-π interactions between benzothiazole rings (3.75 Å). In contrast, the bulkier isopropyl group in the target compound may disrupt such packing, affecting solubility .
  • Electrochemical Properties: Substituents influence HOMO-LUMO gaps. Electron-donating groups (e.g., dimethylamino) lower the gap, enhancing charge transfer, while electron-withdrawing groups (e.g., fluorine) increase it .

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. Benzothiazoles have been extensively studied for their potential in medicinal chemistry, particularly in areas such as anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this specific compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile can be represented as follows:

C18H18N2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{S}

This structure features a benzothiazole moiety linked to a propene nitrile group and an isopropyl-substituted phenyl group.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, various substituted benzothiazoles have shown effectiveness against multiple cancer cell lines, including ovarian, breast, lung, and colon cancers. In vitro studies have demonstrated that compounds with similar structural features to (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile possess IC50 values in the low micromolar range against these cell lines, suggesting potent antitumor activity.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)0.62
Compound BA549 (Lung)0.06
(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrileTBDTBD

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have reported that compounds with similar structures demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 100 to 3.12 µg/ml against various microbial strains.

MicroorganismMIC (µg/ml)
E. coli50
S. aureus25
C. albicans100

Antiviral Activity

In addition to their anticancer and antimicrobial effects, certain benzothiazole derivatives have been evaluated for antiviral activity. Research has indicated that these compounds can inhibit viral replication in vitro, particularly against HIV and other viruses by interfering with viral enzymes or cellular pathways essential for viral proliferation.

Mechanistic Insights

The biological activity of (2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For example:

  • Inhibition of Kinases : Some studies suggest that benzothiazole derivatives can inhibit kinases involved in cancer cell signaling.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of benzothiazole derivatives demonstrated that modifications to the benzothiazole core significantly affected their cytotoxicity against cancer cell lines. The study found that introducing electron-withdrawing groups enhanced the antitumor activity compared to electron-donating groups.

Case Study 2: Antimicrobial Spectrum
Another research effort evaluated the antimicrobial efficacy of several benzothiazole derivatives against a panel of bacterial strains. The results highlighted that specific substitutions on the benzothiazole ring improved antibacterial potency against resistant strains.

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